[2-(DODECYLOXY)ETHOXY]ACETIC ACID

Catalog No.
S3710629
CAS No.
27306-90-7
M.F
C16H32O4
M. Wt
288.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(DODECYLOXY)ETHOXY]ACETIC ACID

CAS Number

27306-90-7

Product Name

[2-(DODECYLOXY)ETHOXY]ACETIC ACID

IUPAC Name

2-(2-dodecoxyethoxy)acetic acid

Molecular Formula

C16H32O4

Molecular Weight

288.42 g/mol

InChI

InChI=1S/C16H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-14-20-15-16(17)18/h2-15H2,1H3,(H,17,18)

InChI Key

OUNZARDETXBPIX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCC(=O)O

Canonical SMILES

CCCCCCCCCCCCOCCOCC(=O)O

2-(Dodecyloxy)ethoxyacetic acid is a synthetic organic compound classified as a surfactant and emulsifier, primarily used in cosmetic formulations and various industrial applications. Its molecular formula is C16H32O4C_{16}H_{32}O_{4}, with a molecular weight of approximately 288.423 g/mol. The compound features a long hydrophobic dodecyl chain, contributing to its surfactant properties, while the ethoxy and acetic acid functionalities enhance its solubility in water and its ability to interact with other substances in formulations .

Typical of carboxylic acids and ethers. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Neutralization: Reaction with bases to form salts and water.
  • Hydrolysis: Breakdown into dodecanol, ethylene glycol, and acetic acid upon exposure to water under acidic or basic conditions.

These reactions are significant in modifying the compound for specific applications or enhancing its properties in formulations.

The biological activity of 2-(Dodecyloxy)ethoxyacetic acid is notable for its surfactant properties, which can influence skin penetration and enhance the efficacy of active ingredients in topical formulations. It has demonstrated potential antibacterial and anti-inflammatory activities, making it suitable for use in cosmetic products aimed at treating skin conditions . Additionally, its ability to act as a penetration enhancer can improve drug delivery in pharmaceutical applications.

The synthesis of 2-(Dodecyloxy)ethoxyacetic acid typically involves the following steps:

  • Starting Materials: Dodecanol, ethylene oxide, and acetic anhydride or acetic acid.
  • Ether Formation: Dodecanol reacts with ethylene oxide under basic conditions to form the dodecyloxyethyl ether.
  • Acidification: The ether is then reacted with acetic anhydride or acetic acid to introduce the acetic acid moiety.
  • Purification: The product is purified through distillation or chromatography to obtain the desired compound with high purity.

This multi-step synthesis allows for the incorporation of both hydrophobic and hydrophilic properties into the final product.

2-(Dodecyloxy)ethoxyacetic acid finds applications across various fields:

  • Cosmetics: Used as an emulsifier and surfactant in creams, lotions, and shampoos.
  • Pharmaceuticals: Acts as a penetration enhancer for topical drug formulations.
  • Industrial: Employed in cleaning agents and detergents due to its effective surfactant properties.

Its unique structure allows it to stabilize emulsions and improve the texture and feel of cosmetic products.

Studies on the interactions of 2-(Dodecyloxy)ethoxyacetic acid with biological membranes indicate that it can enhance permeability, facilitating the absorption of other compounds. This property is particularly beneficial in transdermal drug delivery systems where maximizing skin penetration is crucial . Additionally, interaction studies suggest that it may modulate cellular responses due to its surfactant characteristics, impacting cell membrane fluidity and function.

Several compounds share structural similarities with 2-(Dodecyloxy)ethoxyacetic acid, including:

Compound NameMolecular FormulaUnique Characteristics
Laureth-3 carboxylic acidC18H36O5C_{18}H_{36}O_{5}Longer ethylene glycol chain; used primarily as an emulsifier.
Ethyl 2-(dodecyloxy)acetateC14H28O3C_{14}H_{28}O_{3}Ester derivative; less hydrophilic than 2-(Dodecyloxy)ethoxyacetic acid.
Sodium 2-(dodecyloxyethyl sulfate)C14H29NaO4SC_{14}H_{29}NaO_4SAnionic surfactant; more effective for foaming applications.

While these compounds share some functional groups or structural features, 2-(Dodecyloxy)ethoxyacetic acid is unique due to its balanced hydrophobic-hydrophilic nature, making it particularly versatile for both cosmetic and pharmaceutical applications. Its specific combination of properties allows it to serve effectively as both an emulsifier and a penetration enhancer, distinguishing it from similar compounds that may excel in only one area.

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

288.23005950 g/mol

Monoisotopic Mass

288.23005950 g/mol

Heavy Atom Count

20

Wikipedia

Laureth-7 carboxylic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Cleansing; Emulsifying; Foaming; Surfactant

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-(dodecyloxy)-, sodium salt (1:1): ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-20

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